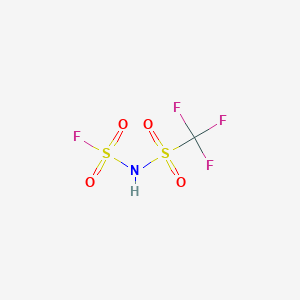
CF3SO2Nhso2F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound CF3SO2Nhso2F is a fluorosulfonyl imide derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CF3SO2Nhso2F typically involves the reaction of fluorosulfonyl chloride with ammonia or amines under controlled conditions. The reaction is usually carried out in an anhydrous environment to prevent hydrolysis of the fluorosulfonyl group. The reaction conditions often include low temperatures and the use of inert solvents to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of This compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
CF3SO2Nhso2F: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include oxidized fluorosulfonyl derivatives, amine derivatives, and various substituted products depending on the nucleophiles used .
Scientific Research Applications
CF3SO2Nhso2F: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorosulfonyl compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of CF3SO2Nhso2F involves its interaction with various molecular targets and pathways. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
CF3SO2Nhso2F: is unique due to its fluorosulfonyl group, which imparts distinct chemical properties compared to other similar compounds. Similar compounds include:
CF3SO2NH2: A simpler amide derivative with different reactivity.
CF3SO2Cl: A chlorinated derivative used as a reagent in organic synthesis.
CF3SO2OH: A sulfonic acid derivative with different acidity and reactivity .
Properties
Molecular Formula |
CHF4NO4S2 |
|---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
N-(trifluoromethylsulfonyl)sulfamoyl fluoride |
InChI |
InChI=1S/CHF4NO4S2/c2-1(3,4)11(7,8)6-12(5,9)10/h6H |
InChI Key |
GGYPIUANQNUBOE-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)NS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


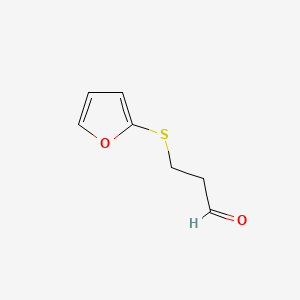
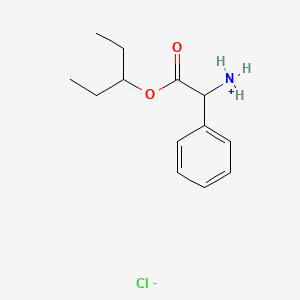
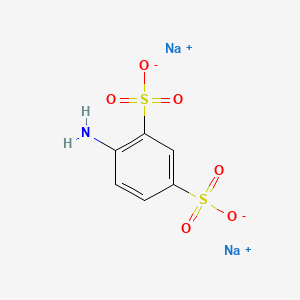



![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)
![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
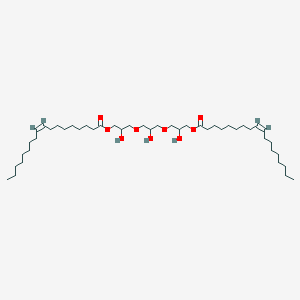
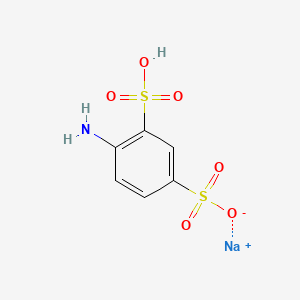


![3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate](/img/structure/B13773137.png)

